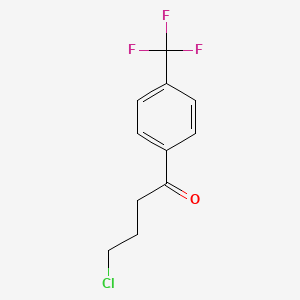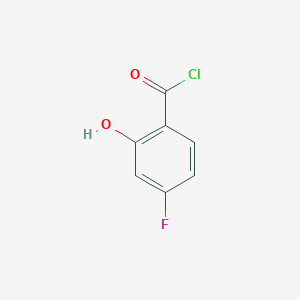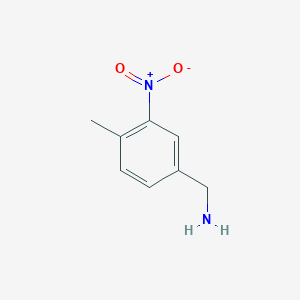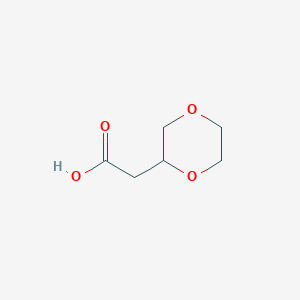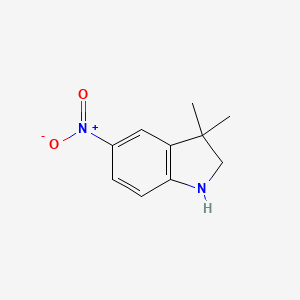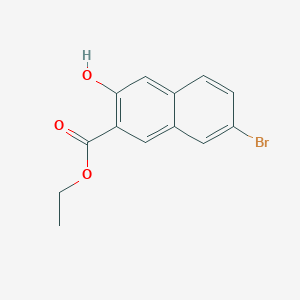
2-溴-5-氟苯硫酚
描述
2-Bromo-5-fluorothiophenol is a compound that is part of the thiophene family, characterized by the presence of a sulfur atom within a five-membered aromatic ring. The compound is of interest due to its potential use in the synthesis of more complex molecules, particularly in the field of organic electronics and materials science. The bromo and fluoro substituents on the thiophene ring can significantly influence the electronic properties of the molecule, making it a valuable intermediate for further chemical transformations .
Synthesis Analysis
The synthesis of brominated thiophenes can be achieved through various methods. One approach involves the oxidation of 2-thienyltrifluoroborate salts followed by etherification, as reported in the preparation of brominated 2-alkoxythiophenes . This method is operationally straightforward and utilizes inexpensive reagents. Another synthesis route for bromo-substituted thiophenes is the bromination of 2,3-diarylcyclopent-2-en-1-ones, which allows for the introduction of bromine atoms at specific positions on the molecule . Although these methods do not directly describe the synthesis of 2-Bromo-5-fluorothiophenol, they provide insight into the bromination techniques that could be adapted for its production.
Molecular Structure Analysis
The molecular structure of bromo- and fluoro-substituted thiophenes is crucial in determining their electronic properties. For instance, the presence of fluorine atoms can stabilize the lowest unoccupied molecular orbital (LUMO) levels, as seen in the study of dithieno[3,2-b:2',3'-d]phospholes with perfluorophenyl substituents . The position of the fluoro substituents significantly affects the absolute energies of the frontier orbitals, with meta-positioned fluoro atoms having the strongest effect . This information is relevant to understanding the electronic characteristics of 2-Bromo-5-fluorothiophenol, although the specific molecular structure analysis for this compound is not provided in the papers.
Chemical Reactions Analysis
The chemical reactivity of bromo- and fluoro-substituted thiophenes is influenced by the electron-withdrawing nature of the substituents, which can facilitate nucleophilic aromatic substitution reactions. For example, 2-bromo-3-chlorothiophene was used in a nucleophilic substitution reaction to produce 3-fluorothiophene . This showcases the potential for 2-Bromo-5-fluorothiophenol to undergo similar reactions, serving as a precursor for the synthesis of other fluorinated thiophene derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo- and fluoro-substituted thiophenes are determined by their molecular structure. The presence of halogen atoms can affect the boiling point, melting point, and solubility of the compound. Additionally, the optoelectronic properties, such as absorption and emission spectra, are also influenced by the substituents on the thiophene ring . The block copolymer synthesis study involving bromo-substituted thiophenes further illustrates the importance of these properties in material applications . However, the specific physical and chemical properties of 2-Bromo-5-fluorothiophenol are not detailed in the provided papers.
科学研究应用
反应性和化学行为
- 2-溴-5-氟苯硫酚与其他卤代噻吩相比表现出独特的反应性。例如,2-氟-5-硝基噻吩是一种相关化合物,它与硫代苯酚钠和哌啶的反应速度比其他 2-卤代-5-硝基噻吩快得多,这表明氟和溴原子影响了不同的化学行为 (Guanti、Thea、D. 和 Leandri,1975 年)。
在药物化学中的应用
- 尽管关于 2-溴-5-氟苯硫酚的具体信息有限,但相关的噻吩化合物已在药物化学中显示出潜力。例如,可能包含类似结构成分的二芳基噻吩已被研究为选择性 COX-2 抑制剂,表明此类化合物在治疗应用中的潜力 (Pinto 等人,1996 年;1997 年)。
材料科学和聚合物研究
- 在材料科学中,卤代噻吩已被用作调节共轭聚噻吩电子特性的构件。具有与 2-溴-5-氟苯硫酚相似的结构的化合物(如 3-氟-4-己基噻吩)已为此目的进行了合成 (Gohier、Frère 和 Roncali,2013 年)。
构象和结构分析
- 结构相关的溴噻吩衍生物已对其构象和结构性质进行了研究,提供了对溴和氟取代的噻吩在各种化学环境中的行为的见解。这些信息对于理解 2-溴-5-氟苯硫酚在各种化学反应和材料应用中的潜在应用非常有价值 (Nkoana、Maluleka、Mphahlele、Mampa 和 Choong,2022 年)。
属性
IUPAC Name |
2-bromo-5-fluorobenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFS/c7-5-2-1-4(8)3-6(5)9/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEGEMGVTNGUOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)S)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40597767 | |
| Record name | 2-Bromo-5-fluorobenzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-fluorobenzenethiol | |
CAS RN |
55389-14-5 | |
| Record name | 2-Bromo-5-fluorobenzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-7-iodothieno[3,2-C]pyridin-4-amine](/img/structure/B1320027.png)
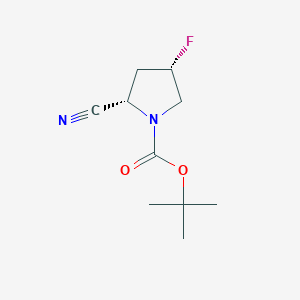
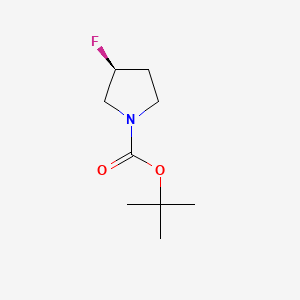
![2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1320039.png)
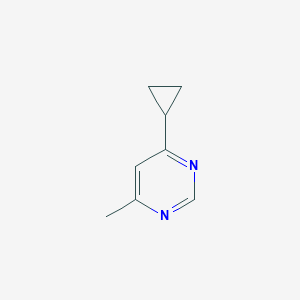
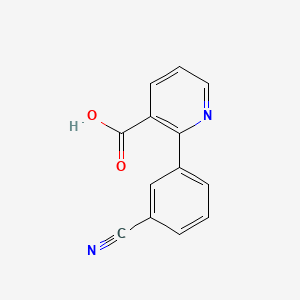
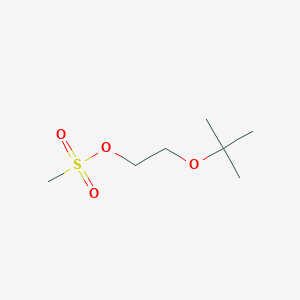
![2-Acetyl-5-fluoro-3-methylbenzo[b]thiophene](/img/structure/B1320046.png)
